molecular formula C10H20ClFN2O2 B13682193 N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride

N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride

Cat. No.: B13682193
M. Wt: 254.73 g/mol
InChI Key: ZFUOQMCJMKAZMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride typically involves the protection of the amine group using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced by reacting the amine substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Properties

IUPAC Name

tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUOQMCJMKAZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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